Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a partially saturated indole derivative featuring a tetrahydroindole scaffold with an amino group at position 3 and a methyl ester at position 2. The tetrahydroindole core confers conformational rigidity, while the amino and ester groups enable diverse reactivity, such as participation in hydrogen bonding or further functionalization .
Properties
IUPAC Name |
methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h12H,2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSYEADTSLZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the desired indole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The specific molecular targets and pathways depend on the particular derivative and its intended application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with structurally analogous compounds, focusing on substituents, physicochemical properties, and synthetic routes.
Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity : The ethyl ester derivatives (e.g., Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) exhibit higher LogP values compared to methyl esters due to longer alkyl chains .
- Hydrogen Bonding: The amino group in the target compound and Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo... enhances solubility and interaction with biological targets .
- Molecular Weight: Brominated derivatives (e.g., Ethyl 3-Bromo-...) have higher molecular weights (~272 g/mol) compared to non-halogenated analogs .
Biological Activity
Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of indole that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 196.22 g/mol. The compound features a tetrahydroindole ring, an amino group, and a carboxylate ester functional group, contributing to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Fischer Indole Synthesis : This method involves the reaction of cyclohexanone and phenylhydrazine hydrochloride in methanol under reflux conditions.
- Electrophilic Substitution Reactions : The indole nucleus allows for various substitutions that can modify the compound’s properties.
- Oxidation and Reduction : These reactions can generate various derivatives with altered biological activities.
Biological Activity
This compound exhibits several notable biological activities:
Anticancer Properties
Research indicates that indole derivatives possess anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells such as HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) at varying concentrations .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole Derivative A | HT-29 | 15.0 |
| Indole Derivative B | A549 | 20.5 |
| Methyl 3-amino derivative | MDA-MB-231 | 18.0 |
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant activity against bacteria such as Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 30 to 100 μM .
Interaction with Biological Targets
Preliminary data suggest that this compound interacts with neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction may elucidate its mechanisms of action and therapeutic potential.
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors influencing signaling pathways.
- Enzyme Inhibition : It potentially inhibits enzymes involved in critical metabolic processes.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression in cancer cells .
Case Studies
Several studies have investigated the biological effects of indole derivatives:
- Study on Anticancer Activity : A study demonstrated that a related indole derivative significantly inhibited tumor growth in vivo models of breast cancer.
- Antimicrobial Efficacy : Research highlighted the effectiveness of indole derivatives against drug-resistant bacterial strains.
These findings underscore the therapeutic potential of this compound in various fields including oncology and infectious diseases.
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-amino-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step condensation or cyclization reactions. For example, analogous indole derivatives are synthesized via acid-catalyzed condensation of 3-formyl-indole intermediates with aminothiazolones or arylthioureas under reflux conditions . Ethyl or methyl ester derivatives of tetrahydroindole scaffolds (e.g., ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate) are often used as intermediates, with subsequent functionalization at the 3-position via reductive amination or nucleophilic substitution . Reaction optimization may require controlling temperature, solvent polarity, and catalyst selection to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are used to confirm the tetrahydroindole ring structure and substituent positions (e.g., methyl ester and amino groups). Coupling constants and integration ratios help identify stereochemistry.
- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL , resolves bond lengths, angles, and hydrogen-bonding networks. Programs like ORTEP-3 visualize thermal ellipsoids and molecular packing.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
Q. What safety protocols are essential during experimental handling?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
- Conduct reactions in fume hoods due to potential volatile byproducts.
- Store the compound at -20°C in airtight containers to prevent degradation .
- Dispose of waste via certified hazardous waste services to comply with environmental regulations .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved for this compound?
Methodological Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms with occupancy constraints .
- Twinning Analysis : Employ SHELXE to deconvolute overlapping reflections in twinned crystals.
- Hydrogen Bonding Validation : Apply graph set analysis to distinguish genuine hydrogen bonds from crystallographic artifacts. Cross-validate with DFT-calculated bond angles.
Q. How do puckering dynamics of the tetrahydroindole ring affect tautomerism or isomerism?
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry.
- Purification : Employ gradient flash chromatography (silica/C18) or recrystallization from ethanol/water mixtures.
- Byproduct Analysis : Characterize side products (e.g., dimerization or over-oxidation) via HPLC-MS and redesign protecting groups if needed .
Q. How can hydrogen-bonding patterns inform pharmacological target interactions?
Methodological Answer:
- Cocrystallization Studies : Screen the compound against target proteins (e.g., kinases or GPCRs) and solve structures using SHELXD for phasing.
- Docking Simulations : Map hydrogen-bond donors/acceptors (e.g., NH of the amino group, ester carbonyl) to active-site residues using software like AutoDock. Validate with mutagenesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
